molecular formula C17H21N7O B2541739 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899730-06-4

3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine

Cat. No.: B2541739
CAS No.: 899730-06-4
M. Wt: 339.403
InChI Key: CFUMOVNMRUNPDQ-UHFFFAOYSA-N
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Description

3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
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Scientific Research Applications

PET Tracer Development

3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine and its analogs have been explored in the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). Zhou et al. (2014) synthesized a tracer, [(11)C]Preladenant, showing favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).

Antihypertensive Potential

Compounds related to this compound have shown potential as antihypertensive agents. Bayomi et al. (1999) reported that certain 1,2,4-triazolol[1,5-alpha]pyrimidines exhibited promising antihypertensive activity (Bayomi et al., 1999).

Antimicrobial Properties

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to this compound, which demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Characterization

Mohamed (2021) presented a study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, offering insight into the chemical properties and potential applications of related compounds (Mohamed, 2021).

Tuberculostatic Activity

Research by Titova et al. (2019) involved the synthesis of structural analogs of compounds similar to this compound, evaluating their tuberculostatic activity and analyzing structure-activity relationships (Titova et al., 2019).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds.

Properties

IUPAC Name

3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMOVNMRUNPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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